molecular formula C13H14N4O6S2 B12697001 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide CAS No. 83763-50-2

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide

Cat. No.: B12697001
CAS No.: 83763-50-2
M. Wt: 386.4 g/mol
InChI Key: WRQIIXLYPOTIEK-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylsulphonyl group, and a nitrobenzenesulphonamide group.

Preparation Methods

The synthesis of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes nitration, sulphonation, and amination reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-Aminophenol: Known for its use in the synthesis of dyes and pharmaceuticals.

    N-(Methylsulphonyl)aniline: Used as an intermediate in organic synthesis.

    3-Nitrobenzenesulphonamide: Studied for its potential biological activities.

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

CAS No.

83763-50-2

Molecular Formula

C13H14N4O6S2

Molecular Weight

386.4 g/mol

IUPAC Name

4-(4-aminoanilino)-N-methylsulfonyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H14N4O6S2/c1-24(20,21)16-25(22,23)11-6-7-12(13(8-11)17(18)19)15-10-4-2-9(14)3-5-10/h2-8,15-16H,14H2,1H3

InChI Key

WRQIIXLYPOTIEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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